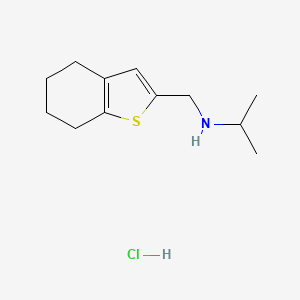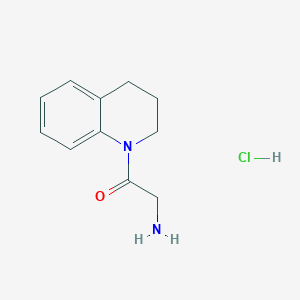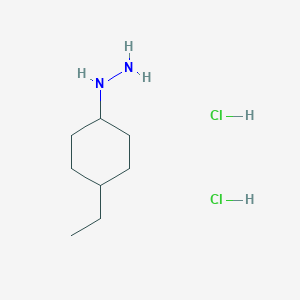![molecular formula C9H5ClN4S B1521605 6-Cloro-3-(tiofeno-3-il)-[1,2,4]triazolo[4,3-b]piridazina CAS No. 1152551-96-6](/img/structure/B1521605.png)
6-Cloro-3-(tiofeno-3-il)-[1,2,4]triazolo[4,3-b]piridazina
Descripción general
Descripción
“6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C9H5ClN4S and a molecular weight of 236.68 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is 1S/C9H5ClN4S/c10-7-1-2-8-11-12-9 (14 (8)13-7)6-3-4-15-5-6/h1-5H .Physical and Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 236.68 .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos CTB han demostrado ser prometedores en la lucha contra una gama de patógenos microbianos. El núcleo triazol, presente en CTB, es conocido por su capacidad para interferir con la síntesis de componentes esenciales en las células microbianas, particularmente en la vía de síntesis de ergosterol . Esta interrupción puede conducir a un aumento de la permeabilidad de la membrana y, en última instancia, a la muerte celular, lo que convierte a CTB en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.
Propiedades Antifúngicas
De forma similar a su acción antimicrobiana, los derivados de CTB exhiben una actividad antifúngica significativa. El anillo triazol es una característica común en varios fármacos antifúngicos, como el fluconazol y el voriconazol, debido a su inhibición de las enzimas del citocromo P450 fúngicas involucradas en la síntesis de ergosterol . La investigación sobre los compuestos CTB podría conducir al desarrollo de nuevos medicamentos antifúngicos que sean más efectivos contra las cepas resistentes.
Potencial Anticancerígeno
La versatilidad estructural de CTB permite la interacción con varios objetivos biológicos, lo cual es crucial en la terapia del cáncer. Los derivados del triazol se han estudiado por su potencial para inhibir el crecimiento y la proliferación de células cancerosas. Al unirse a enzimas o receptores que se sobreexpresan en las células cancerosas, los compuestos CTB pueden ofrecer una vía para tratamientos contra el cáncer dirigidos .
Efectos Antioxidantes
El estrés oxidativo es un factor que contribuye a muchas enfermedades, y los antioxidantes juegan un papel vital en la neutralización de los radicales libres. La química estructural de CTB le permite actuar como un eliminador de especies reactivas de oxígeno, lo que sugiere su uso en la prevención o el tratamiento de afecciones causadas por daños oxidativos .
Aplicaciones Antivirales
El núcleo triazol en CTB ha demostrado eficacia en la inhibición de la replicación viral. Al imitar los nucleósidos, los derivados de CTB pueden interferir con el ciclo de vida viral, ofreciendo una estrategia para el desarrollo de fármacos antivirales. Esto es particularmente relevante para las infecciones virales emergentes donde los tratamientos actuales son limitados .
Usos Antiinflamatorios y Analgésicos
La inflamación y el dolor a menudo están interconectados, y los compuestos que pueden abordar ambos son altamente valiosos en entornos terapéuticos. Los derivados de CTB han demostrado propiedades que reducen la inflamación y alivian el dolor, lo que podría conducir a nuevas clases de medicamentos antiinflamatorios y analgésicos .
Direcciones Futuras
Given the lack of specific information on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes , suggesting potential applications in pharmaceutical research.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to cancer, inflammation, microbial infection, and other diseases .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell growth, inflammation, microbial infection, and other processes .
Análisis Bioquímico
Biochemical Properties
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction with these enzymes involves binding to the active site, thereby inhibiting their activity. Additionally, 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By influencing this pathway, 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can alter cell growth and survival. Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, affecting cellular functions. Additionally, 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound has shown stability under various conditions, maintaining its biochemical activity over time . Prolonged exposure to 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can lead to cellular adaptation, where cells develop resistance to its effects. Additionally, degradation products of the compound may exhibit different biochemical properties, influencing the overall outcome of long-term studies.
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with dosage. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects is crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is critical for its activity and function . The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA replication. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its precise action within the cell.
Propiedades
IUPAC Name |
6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBXBZPWKNYOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
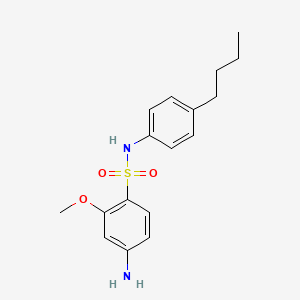
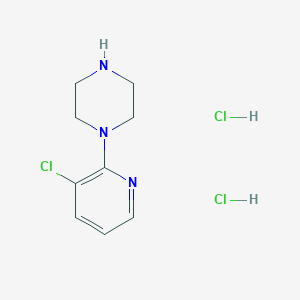

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
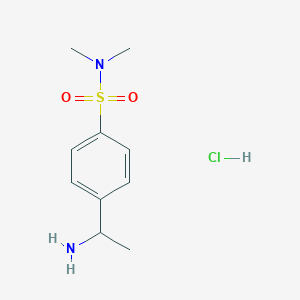
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)

